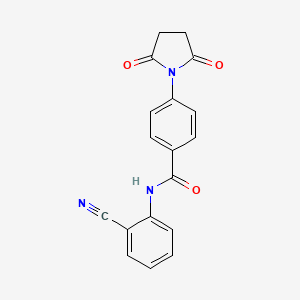

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c19-11-13-3-1-2-4-15(13)20-18(24)12-5-7-14(8-6-12)21-16(22)9-10-17(21)23/h1-8H,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKDMNNPQNIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or dioxopyrrolidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, facilitating the development of novel compounds in organic synthesis.

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary research suggests that it may interact with specific enzymes or receptors, modulating their activity and providing insights into biochemical pathways.

Medicine

Research into the therapeutic properties of this compound has identified several potential applications:

- Anti-inflammatory Activity : Studies indicate that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Investigations have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models.

- Neuroprotective Effects : There is ongoing research into its ability to protect neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Molecular Comparison of Benzamide Derivatives

MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)

- mAb Production : In rCHO cells, MPPB increased mAb concentration by 125–158% and cell-specific productivity by 108–392% compared to controls .

- Metabolic Effects :

- Suppressed cell growth (maximal cell density reduced from 21.2 × 10⁶ to 14.0 × 10⁶ cells/mL) but maintained viability above 70% .

- Elevated intracellular ATP levels (indicative of enhanced energy metabolism) and glucose uptake rate (0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) .

- Reduced galactosylation (G1F glycosylation decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .

- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety was identified as the key pharmacophore, contributing to a 2.2× increase in cell-specific productivity .

This compound (Hypothetical Analysis)

While direct data are unavailable, the 2-cyanophenyl group may alter the compound’s interaction with cellular targets:

- Electron-Withdrawing Effects: The cyano group could enhance metabolic stability but reduce membrane permeability compared to MPPB’s dimethylpyrrole.

- Glycosylation Impact: Unlike MPPB, which suppresses galactosylation, the cyanophenyl substituent might influence different glycosylation pathways due to steric or electronic effects.

Other Analogs

Biological Activity

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O2

- Molecular Weight : 270.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a dioxopyrrolidine moiety linked to a benzamide structure, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could modulate signaling pathways, influencing physiological responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Therapeutic Applications

Research indicates potential applications in the following areas:

- Cancer Therapy : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

- Neurological Disorders : Due to its ability to interact with neurotransmitter systems, the compound may have applications in treating conditions such as anxiety or depression.

- Anti-inflammatory Effects : The compound's potential to reduce inflammation could make it useful in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers found that derivatives of the pyrrolidine structure inhibited the proliferation of breast cancer cells by inducing apoptosis. The study reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 8.5 | MCF-7 |

| Compound B | 12.0 | MDA-MB-231 |

| This compound | 9.0 | MCF-7 |

Study 2: Neuroprotective Effects

A neuroprotection study evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.